2,2'-Bithiophene-5-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,2'-Bithiophene-5-carboxylic acid and its derivatives can be achieved through various methods. A straightforward approach involves the decarboxylation of 2,2'-bithiophene-5,5'-dicarboxylic acid during solvothermal treatment (Einkauf, Mathivathanan, & Lill, 2016). Another efficient synthesis route is based on the thiophene ring closure in the Fiesselmann reaction, allowing for the preparation of substituted 2,2'-bithiophene-5-carboxylic acids and esters with varying substituents (Kostyuchenko, Averkov, & Fisyuk, 2014).
Molecular Structure Analysis
The molecular structure of 2,2'-Bithiophene-5-carboxylic acid has been studied through crystallographic and spectroscopic methods. Structural analyses reveal that the thiophene rings in certain derivatives can be nearly coplanar or adopt a range of conformations depending on substituent effects and intermolecular interactions in the solid state (Pomerantz, Amarasekara, & Dias, 2002).
Chemical Reactions and Properties
2,2'-Bithiophene-5-carboxylic acid participates in various chemical reactions, leveraging its carboxylic acid functionality and the reactive nature of the thiophene rings. For instance, it can undergo reactions such as Suzuki cross-coupling, providing a pathway to synthesize thiophene-based derivatives with potential applications in organic electronics and materials science (Rasool et al., 2020).
Scientific Research Applications
Application 1: Interaction with TiO2 in Photoelectron Spectroscopy
- Methods of Application : The PT2 was sublimed under ultra-high vacuum conditions. The electronic spectral density near the Fermi level was studied using synchrotron-based spectroscopy .
- Results or Outcomes : The analysis of the O1s spectrum suggests a predominant bidentate geometry of the adsorption with both rutile and anatase surfaces. It was also theoretically and experimentally demonstrated that the PT2 adsorption causes the appearance of new electronic states in the gap near the TiO2 valence band .
Application 2: Electrosynthesis and Electrocatalytic Behaviour
- Summary of the Application : 2,2’-Bithiophene-5-carboxylic acid is used in the electrosynthesis of organic-metal thin films .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 3: Synthesis of Terthiophene and Quaterthiophene Derivatives
- Summary of the Application : 2,2’-Bithiophene-5-carboxylic acid is used in the synthesis of terthiophene and quaterthiophene derivatives .
- Methods of Application : The reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids was used to obtain their 5’-bromo derivatives, which were further converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .
- Results or Outcomes : The obtained esters led to the corresponding 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’- and 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acids .
Application 4: Organic Field-Effect Transistor (OFET), Organic Light-Emitting Diode (OLED), Plastic Light Emitting Diode (PLED) and Organic Photovoltaic (OPV) Applications
- Summary of the Application : 2,2’-Bithiophene is used as a precursor in the preparation of 5,5’-bis(trimethylstannyl)-2,2’-bithiophene, which is used for the synthesis of small molecules and polymer semiconductors for OFETs, OLEDs, PLEDs, and OPV applications .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Application 5: Synthesis of Luminescent Polymers and Solar Cell Sensitizers
- Summary of the Application : Oligothiophenedicarboxylic acids and their derivatives, which can be synthesized from 2,2’-Bithiophene-5-carboxylic acid, are used for the synthesis of luminescent polymers (polyesters and polyamides) and also serve as effective solar cell sensitizers .
- Methods of Application : The reaction of bromosuccinimide with esters of 3-substituted 2,2’-bithiophene-5-carboxylic acids was used to obtain their 5’-bromo derivatives, which were further converted to esters of 3,3’‘’-disubstituted 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’-dicarboxylic acids by heating in DMF with catalytic amounts of Pd(PPh3)4 .
- Results or Outcomes : The obtained esters led to the corresponding 2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene-5,5’‘’- and 2,2’:5’,2’‘-terthiophene-5,5’'-dicarboxylic acids .
Application 6: Preparation of Hybrid Organic/Inorganic Luminescent Materials
- Summary of the Application : Oligothiophenedicarboxylic acids have been used in combination with zinc oxide for the preparation of hybrid organic/inorganic luminescent materials, including nanomaterials that are of interest for the fabrication of light emitting diodes .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results or Outcomes : The specific results or outcomes were not detailed in the source .
Safety And Hazards
The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Relevant Papers The interaction between 2,2’-Bithiophene-5-carboxylic acid and anatase (101) and rutile (110) TiO2 single crystal surfaces has been investigated in a study . The study used synchrotron-based spectroscopy to study the electronic spectral density near the Fermi level .
properties
IUPAC Name |
5-thiophen-2-ylthiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTNWHEHDBNNKEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(S2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174612 | |
Record name | 2,2'-Bithiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Bithiophene-5-carboxylic acid | |
CAS RN |
2060-55-1 | |
Record name | 2,2'-Bithiophene-5-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002060551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Bithiophene-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80174612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(thiophen-2-yl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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